(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic IUPAC name This compound delineates its structure with precision:
- Parent heterocycle : 1,3,4-Thiadiazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4.
- Substituents :
- A sulfonyl group (-SO₂-) at position 5, linked to a 2-fluorobenzyl moiety.
- An (E)-configured propenamide group at position 2, where the double bond between C2 and C3 adopts a trans orientation.
The molecular formula is C₁₈H₁₄FN₃O₃S₂ , with a calculated molecular weight of 417.45 g/mol. Key functional groups include:
Historical Development in Heterocyclic Chemistry
The synthesis of thiadiazoles dates to the late 19th century, with the Hantzsch–Widman system formalizing their nomenclature in 1887. Key milestones include:
- Early methods : Cyclization of thiosemicarbazides, as demonstrated by Freund and Parcell in 1903 for 1,3,4-thiadiazoles.
- Modern advances : Catalytic C–H functionalization (e.g., palladium-mediated couplings) enabling regioselective sulfonyl group installation, as seen in derivatives like 3-chloro-5-((4-chlorophenyl)sulfonyl)-1,2,4-thiadiazole.
The target compound represents a fusion of two historical trends:
- Sulfonation strategies : Developed in the 1960s to improve solubility and bioactivity in thiadiazoles.
- Enamide synthesis : Popularized in the 2000s for stabilizing bioactive conformations.
Position Within Sulfonyl-Thiadiazole Structural Family
This compound belongs to the sulfonyl-thiadiazole subclass, characterized by a sulfonyl (-SO₂-) bridge between the thiadiazole core and an aryl/alkyl group. Comparative analysis with analogs reveals structure-activity nuances:
Critical distinctions include:
- Ring isomerism : 1,3,4-Thiadiazole (target) vs. 1,2,4-thiadiazole (comparators).
- Sulfur oxidation state : Sulfonyl groups increase polarity and metabolic stability compared to sulfinyl or thioether variants.
- Aryl substituents : Fluorine’s para position in the benzyl group (target) vs. ortho in analog , altering steric and electronic profiles.
Structural attributes correlate with functional outcomes:
Properties
Molecular Formula |
C18H14FN3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(E)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H14FN3O3S2/c19-15-9-5-4-8-14(15)12-27(24,25)18-22-21-17(26-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+ |
InChI Key |
VDQJQBFICVRONM-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is constructed via cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For example:
Sulfonylation at the Thiadiazole C5 Position
Introduction of the 2-fluorobenzylsulfonyl group occurs via nucleophilic substitution:
Enamide Coupling via Condensation
The 3-phenylprop-2-enamide moiety is introduced through a base-catalyzed condensation:
-
Reagents : 3-Phenylprop-2-enoyl chloride (1.1 equiv) in dimethyl sulfoxide (DMSO) or ethanol.
-
Conditions : Anhydrous conditions, TEA (2.0 equiv), 40–50°C, 8–12 hours.
Optimization Strategies for Enhanced Efficiency
Temperature and Solvent Effects
Catalytic Enhancements
-
Lewis Acids : ZnCl₂ (0.1 equiv) accelerates imine formation during enamide coupling, improving yield by 15–20%.
-
Continuous Flow Reactors : Industrial-scale synthesis employs flow systems for thiadiazole formation (residence time: 10–15 min, 100°C), achieving 90% conversion.
Industrial-Scale Production Techniques
Purification Protocols
Waste Reduction
-
Solvent Recovery : DCM and THF are distilled and reused, reducing waste by 40%.
-
Byproduct Management : Sulfonate salts from sulfonylation are neutralized and repurposed in agrochemical synthesis.
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Chromatographic Purity Assessment
Challenges and Mitigation Strategies
Stereochemical Control
The (2E)-configuration of the enamide is critical for bioactivity. Stereoselectivity is achieved by:
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the nitro group may produce amines.
Scientific Research Applications
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives similar to (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide exhibited IC50 values indicative of potent anti-proliferative effects in LoVo and MCF-7 cells. The compound's mechanism involves induction of apoptosis and modulation of the cell cycle dynamics .
-
Synergistic Effects with Existing Drugs :
- Research has shown that certain thiadiazole derivatives can enhance the efficacy of established chemotherapeutic agents by reducing their required dosages while maintaining or improving therapeutic outcomes. This synergism has been particularly noted with antibiotics like Amphotericin B, where the addition of thiadiazole compounds led to improved clinical efficacy .
Antimicrobial Applications
Thiadiazole derivatives also demonstrate promising antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- Mechanism of Action :
In Silico Studies
In silico modeling studies have been employed to predict the binding affinities and interactions of this compound with various biological targets. These studies help in understanding the structure-activity relationships and optimizing the compound for better efficacy.
Molecular Docking Results
Molecular docking simulations have provided insights into the binding modes of thiadiazole derivatives with target proteins involved in cancer progression and microbial resistance mechanisms. Such studies are crucial for guiding further experimental validations .
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound’s sulfonyl and thiadiazol groups may play a key role in its binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide include other sulfonyl and thiadiazol derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound by reviewing relevant literature and synthesizing data from various studies.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their wide range of pharmacological properties, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anticancer : Inhibitory effects on various cancer cell lines.
- Anti-inflammatory : Reduction of inflammation in various models.
- Anticonvulsant : Potential use in seizure management.
- Antidiabetic : Modulation of glucose metabolism.
The structural diversity provided by substituents on the thiadiazole ring significantly influences the biological activity of these compounds .
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. The specific compound has shown promising results in inhibiting the growth of various bacterial strains. For instance, studies have demonstrated that compounds containing a thiadiazole moiety can effectively inhibit Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For example, it has demonstrated IC50 values comparable to established chemotherapeutics in assays involving breast and colon cancer cell lines .
Anticonvulsant Activity
In animal models, the compound has exhibited anticonvulsant properties. It was tested using the maximal electroshock seizure (MES) model and showed a significant reduction in seizure duration compared to control groups. The effective dose (ED50) was found to be lower than that of standard anticonvulsants like phenytoin .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of thiadiazole derivatives. For instance:
- Study on Antimicrobial Properties : A recent study synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The results indicated that modifications at the sulfonyl group significantly enhanced antibacterial efficacy .
- Anticancer Evaluation : Another research project investigated the anticancer potential of thiadiazole derivatives in vitro and in vivo. The findings revealed that certain substitutions on the thiadiazole ring led to increased apoptosis in cancer cells through mitochondrial pathways .
- Anticonvulsant Testing : In an experimental study involving mice, the compound was tested for its anticonvulsant effects using various seizure models. The results showed that it was effective at doses lower than traditional medications, suggesting a favorable therapeutic index .
Q & A
Basic: What are the standard synthetic routes for preparing (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide?
The compound can be synthesized via multi-step reactions involving sulfonylation and condensation. For example:
- Step 1 : React a thiadiazole precursor (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with 2-fluorobenzyl sulfonyl chloride in a polar solvent (e.g., DMSO) using a base like N-ethylmorpholine to introduce the sulfonyl group .
- Step 2 : Condense the intermediate with (2E)-3-phenylprop-2-enoyl chloride in the presence of triethylamine to form the final enamide .
- Validation : Confirm the structure via , , and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Advanced: How can researchers optimize the yield of the target compound when scaling up the reaction?
Key parameters include:
- Solvent Choice : DMSO enhances sulfonylation efficiency due to its polar aprotic nature, but alternatives like DMF or acetonitrile may reduce side reactions .
- Temperature Control : Maintain reflux at 90–100°C during sulfonylation to ensure complete conversion, as lower temperatures lead to incomplete reactions .
- Purification : Use recrystallization from DMSO/water (2:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product .
- Catalyst Screening : Test bases like triethylamine vs. N-ethylmorpholine; the latter may improve steric accessibility for bulky substituents .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of the compound?
- : Identify protons on the 2-fluorobenzyl group (δ 7.2–7.5 ppm), thiadiazole ring (δ 8.0–8.2 ppm), and enamide double bond (δ 6.5–7.0 ppm, J = 15–16 Hz for trans configuration) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error .
- Elemental Analysis : Verify C, H, N, S content (deviation ≤0.4%) to rule out hydration or solvent retention .
Advanced: How can researchers resolve discrepancies in elemental analysis data between calculated and observed values?
- Recrystallization : Repurify the compound to remove residual solvents or salts.
- Thermogravimetric Analysis (TGA) : Check for moisture or solvent loss during heating (e.g., 25–200°C at 10°C/min) .
- Alternative Techniques : Use X-ray crystallography to confirm molecular packing or inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants from catalysts .
Basic: What in vitro assays are suitable for initial pharmacological screening of this compound?
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
- Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase-2 (COX-2) via spectrophotometric assays (e.g., IC determination) .
Advanced: How to design experiments to determine the structure-activity relationship (SAR) of substituents on biological activity?
- Variation of Substituents : Synthesize analogs with modified fluorobenzyl (e.g., 3-fluoro vs. 4-fluoro) or enamide (e.g., Z isomer) groups .
- Computational Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or EGFR kinase. Prioritize analogs with lower binding energies (ΔG ≤ -8 kcal/mol) .
- In Vitro Validation : Compare IC values of analogs in enzyme inhibition assays to correlate substituent effects .
Advanced: How to address conflicting reports on the reactivity of the sulfonyl group in thiadiazole derivatives?
- Mechanistic Studies : Perform kinetic experiments (e.g., time-resolved ) to monitor sulfonylation intermediates. Compare reactivity in DMSO (accelerated) vs. DCM (slower) .
- pH Dependence : Test reactions at pH 7–9 using ammonium hydroxide; higher pH may deprotonate thiols, increasing sulfonyl group accessibility .
Advanced: What computational approaches predict the compound’s biological targets and binding modes?
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into protein active sites (e.g., COX-2 PDB: 3LN1). Validate poses with molecular dynamics (MD) simulations (50 ns, RMSD ≤2 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Phase .
Advanced: How to investigate the compound’s stability under physiological or storage conditions?
- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .
- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation products. MS/MS can identify fragments (e.g., loss of sulfonyl group) .
Basic: What are the critical safety considerations when handling this compound during synthesis?
- Toxic Reagents : Use POCl in a fume hood with PPE (gloves, goggles) due to its corrosive nature .
- Waste Disposal : Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
